N-[1-(benzylamino)-2,2,2-trichloroethyl]heptanamide
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Overview
Description
N-[1-(benzylamino)-2,2,2-trichloroethyl]heptanamide, also known as BNTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BNTA is a synthetic compound that was first synthesized in the 1970s, and since then, it has been used in various research studies to understand its mechanism of action and its effects on biological systems.
Mechanism of Action
The mechanism of action of N-[1-(benzylamino)-2,2,2-trichloroethyl]heptanamide is not fully understood, but it is believed to act as an inhibitor of the uptake of neurotransmitters in the brain. N-[1-(benzylamino)-2,2,2-trichloroethyl]heptanamide has been shown to inhibit the uptake of dopamine, norepinephrine, and serotonin, which are all neurotransmitters that play a role in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects:
N-[1-(benzylamino)-2,2,2-trichloroethyl]heptanamide has been shown to have a range of biochemical and physiological effects on the body. In animal studies, N-[1-(benzylamino)-2,2,2-trichloroethyl]heptanamide has been shown to increase locomotor activity and induce hyperactivity. N-[1-(benzylamino)-2,2,2-trichloroethyl]heptanamide has also been shown to increase dopamine release in the brain, which may contribute to its effects on behavior and mood.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-[1-(benzylamino)-2,2,2-trichloroethyl]heptanamide in lab experiments is its ability to selectively inhibit the uptake of specific neurotransmitters. This allows researchers to study the effects of these neurotransmitters on behavior and cognition. However, one of the limitations of using N-[1-(benzylamino)-2,2,2-trichloroethyl]heptanamide is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on N-[1-(benzylamino)-2,2,2-trichloroethyl]heptanamide. One area of interest is in developing new compounds that are more selective and potent inhibitors of neurotransmitter uptake. Another area of interest is in studying the long-term effects of N-[1-(benzylamino)-2,2,2-trichloroethyl]heptanamide on the brain and behavior, as well as its potential applications in treating neurological and psychiatric disorders. Overall, N-[1-(benzylamino)-2,2,2-trichloroethyl]heptanamide is a promising compound that has the potential to contribute to our understanding of the brain and its functions.
Synthesis Methods
The synthesis of N-[1-(benzylamino)-2,2,2-trichloroethyl]heptanamide involves the reaction of heptanoyl chloride with benzylamine in the presence of triethylamine and 2,2,2-trichloroethyl chloroformate. The resulting compound is then purified using column chromatography to obtain pure N-[1-(benzylamino)-2,2,2-trichloroethyl]heptanamide. The synthesis of N-[1-(benzylamino)-2,2,2-trichloroethyl]heptanamide is a complex process that requires careful attention to detail and precise measurements to ensure the purity and quality of the final product.
Scientific Research Applications
N-[1-(benzylamino)-2,2,2-trichloroethyl]heptanamide has been widely used in scientific research for its potential applications in studying the mechanisms of action of various biological processes. One of the primary areas of research has been in the field of neuroscience, where N-[1-(benzylamino)-2,2,2-trichloroethyl]heptanamide has been used to study the role of neurotransmitters in the brain. N-[1-(benzylamino)-2,2,2-trichloroethyl]heptanamide has also been used in cancer research to study the effects of chemotherapy on cancer cells.
properties
IUPAC Name |
N-[1-(benzylamino)-2,2,2-trichloroethyl]heptanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23Cl3N2O/c1-2-3-4-8-11-14(22)21-15(16(17,18)19)20-12-13-9-6-5-7-10-13/h5-7,9-10,15,20H,2-4,8,11-12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWMTUZLRRQJQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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